molecular formula C7H2ClF5O B3094914 2-Chloro-1,3-difluoro-5-(trifluoromethoxy)benzene CAS No. 1261473-03-3

2-Chloro-1,3-difluoro-5-(trifluoromethoxy)benzene

Cat. No.: B3094914
CAS No.: 1261473-03-3
M. Wt: 232.53 g/mol
InChI Key: OJAQAPIOIDHIET-UHFFFAOYSA-N
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Description

2-Chloro-1,3-difluoro-5-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,3-difluoro-5-(trifluoromethoxy)benzene typically involves the introduction of the trifluoromethoxy group onto a chlorodifluorobenzene precursor. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable trifluoromethoxy source reacts with 2-chloro-1,3-difluorobenzene under specific conditions. The reaction often requires the presence of a base, such as potassium carbonate, and a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-difluoro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as DMSO or DMF.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

    Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include methoxy, amino, or thiol-substituted derivatives.

    Oxidation Products: Quinones or other oxidized aromatic compounds.

    Reduction Products: Hydroquinones or other reduced aromatic compounds.

    Coupling Products: Biaryl compounds with various substituents.

Scientific Research Applications

2-Chloro-1,3-difluoro-5-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1,3-difluoro-5-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,3-difluorobenzene: Lacks the trifluoromethoxy group, resulting in different chemical and physical properties.

    1,3-Difluoro-5-(trifluoromethoxy)benzene: Lacks the chlorine atom, leading to variations in reactivity and applications.

    2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene:

Uniqueness

2-Chloro-1,3-difluoro-5-(trifluoromethoxy)benzene is unique due to the presence of both chlorine and trifluoromethoxy groups, which impart distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in the synthesis of various organic compounds.

Properties

IUPAC Name

2-chloro-1,3-difluoro-5-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF5O/c8-6-4(9)1-3(2-5(6)10)14-7(11,12)13/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAQAPIOIDHIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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